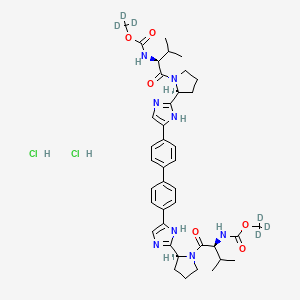

Daclatasvir-d6 (hydrochloride)

Description

Contextualization of Daclatasvir-d6 (B1161876) as an Isotopic Standard

Daclatasvir-d6 is primarily utilized as an internal standard for the quantification of Daclatasvir (B1663022) in various biological matrices. veeprho.comcaymanchem.comclearsynth.comlabchem.com.my In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the addition of a known quantity of the deuterated standard allows for accurate measurement of the unlabeled drug. caymanchem.comlabchem.com.my This is because Daclatasvir-d6 is chemically identical to Daclatasvir but has a different molecular weight due to the presence of six deuterium (B1214612) atoms. caymanchem.comlgcstandards.com This mass difference enables the mass spectrometer to distinguish between the analyte and the internal standard, correcting for any variations that may occur during sample preparation and analysis. chemicalsknowledgehub.com

Significance of Stable Isotope Labeling in Pharmaceutical Research

The use of stable isotope-labeled compounds like Daclatasvir-d6 is a cornerstone of modern pharmaceutical research. musechem.comadesisinc.com This technique, known as stable isotope labeling, offers several advantages:

Enhanced Accuracy in Pharmacokinetic Studies: By using a labeled internal standard, researchers can precisely determine the concentration of a drug and its metabolites in biological fluids like plasma and urine. veeprho.comadesisinc.com This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemicalsknowledgehub.commusechem.com

Bioequivalence Studies: In studies comparing a generic drug to a brand-name drug, stable isotope-labeled standards are essential for demonstrating that the two formulations have the same pharmacokinetic properties. niscpr.res.inniscair.res.in

Metabolism Studies: Labeled compounds help in identifying and quantifying metabolites of a drug, providing insights into its metabolic pathways. silantes.com

Safety and Precision: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk, making them safe for use in human studies. metsol.com They allow for highly sensitive and precise measurements, even at very low concentrations. silantes.commetsol.com

The integration of stable isotope labeling significantly accelerates the drug development process by providing reliable and accurate data for regulatory submissions. metsol.com

Overview of Daclatasvir as a Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A) Inhibitor

Daclatasvir is a highly potent and selective inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). nih.govwikipedia.orgdovepress.com NS5A is a multifunctional protein that plays a crucial role in both the replication of the HCV genome and the assembly of new virus particles. wikipedia.orgnih.govpnas.org

Daclatasvir's mechanism of action involves binding to the N-terminus of NS5A, which is thought to induce conformational changes that interfere with the protein's functions. wikipedia.orgnih.gov This disruption leads to the inhibition of both viral RNA synthesis and the formation of new virions. caymanchem.compnas.org Studies have shown that Daclatasvir has potent activity against multiple HCV genotypes in vitro. caymanchem.comnih.gov It has been a key component in combination therapies for chronic HCV infection. nih.gov

Scope and Objectives for Comprehensive Academic Inquiry

This article provides a detailed examination of Daclatasvir-d6 (hydrochloride) and its role in biomedical research. The primary objectives are to:

Elucidate the function of Daclatasvir-d6 as an isotopic standard.

Highlight the broader significance of stable isotope labeling in pharmaceutical sciences.

Provide a concise overview of the parent compound, Daclatasvir, and its mechanism of action as an HCV NS5A inhibitor.

This inquiry is based on a comprehensive review of scientific literature and aims to provide an authoritative resource for researchers in the fields of analytical chemistry, pharmacology, and virology.

Detailed Research Findings

Pharmacokinetic Properties of Daclatasvir

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | nih.gov |

| Elimination Half-Life | ~10-14 hours | nih.gov |

| Bioavailability (with high-fat meal) | Decreased Cmax by 28% and AUC by 23% | who.int |

| Primary Route of Elimination | Metabolism via CYP3A4 and P-glycoprotein excretion | nih.gov |

Analytical Methods using Daclatasvir-d6

A sensitive and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of Daclatasvir and other antiviral drugs in human plasma. niscpr.res.in

| Parameter | Details | Reference |

| Internal Standard | Daclatasvir-13C2,d6 | niscpr.res.in |

| Column | Gemini NX 5µ C18 (50 × 2.0mm) | niscpr.res.in |

| Mobile Phase | Gradient of 5 mM Ammonium (B1175870) Formate buffer and Acetonitrile (B52724) | niscpr.res.in |

| Detection | Electrospray ionization in positive ion mode | niscpr.res.in |

| Retention Time of Daclatasvir | 2.15 minutes | niscpr.res.in |

| Retention Time of Daclatasvir-13C2,d6 | 2.12 minutes | niscpr.res.in |

Structure

2D Structure

Properties

Molecular Formula |

C40H52Cl2N8O6 |

|---|---|

Molecular Weight |

817.8 g/mol |

IUPAC Name |

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t31-,32-,33-,34-;;/m0../s1/i5D3,6D3;; |

InChI Key |

BVZLLUDATICXCI-JXXYTHPZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl.Cl |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling of Daclatasvir D6 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into the Daclatasvir (B1663022) Scaffold

The introduction of deuterium into the Daclatasvir molecule is a critical step that requires careful consideration of synthetic strategies to ensure precise labeling at desired positions.

The synthesis of Daclatasvir itself is a complex process that has been approached through various routes. A common strategy involves the use of amino acid precursors, specifically L-proline and L-valine, to establish the correct stereochemistry of the final molecule. smolecule.comwikipedia.org

One reported synthetic pathway begins with the Friedel-Crafts acylation of biphenyl (B1667301) with chloroacetyl chloride, catalyzed by aluminum chloride. wikipedia.org The resulting 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) serves as a key intermediate. acs.org This intermediate is then subjected to alkylation with an N-protected proline derivative, leading to a bis-ketoester. acs.orgmdpi.com Subsequent reaction with ammonium (B1175870) acetate (B1210297) in a heated solvent like toluene (B28343) or xylene facilitates the formation of the bis-imidazole core structure. wikipedia.orgacs.orggoogle.com Finally, deprotection of the proline nitrogen and coupling with an L-valine derivative yields the Daclatasvir free base. wikipedia.orgacs.org The hydrochloride salt is then formed by treatment with hydrochloric acid. wikipedia.org

Another approach involves the condensation of 4,4'-di(2-bromoacetyl) biphenyl with N-(methoxycarbonyl)-L-valyl-L-proline, followed by a ring-closing reaction with ammonium acetate to directly form Daclatasvir. google.com These synthetic routes provide multiple points at which deuterated reagents can be introduced.

The introduction of deuterium to create Daclatasvir-d6 (B1161876) is typically achieved by using isotopically labeled starting materials during the synthesis. evitachem.com For Daclatasvir-d6, the deuterium atoms are located on the methyl groups of the carbamate (B1207046) moieties. caymanchem.com This is accomplished by using deuterated methyl chloroformate or a similar methylating agent during the final steps of the synthesis where the carbamate groups are formed.

The formal name of Daclatasvir-d6 is N,N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C′-di(methyl-d3) ester. caymanchem.com This nomenclature explicitly indicates that the six deuterium atoms are distributed as two trideuteriomethyl (CD3) groups.

Spectroscopic Characterization of Daclatasvir-d6 (hydrochloride)

A comprehensive spectroscopic analysis is essential to confirm the chemical structure, verify the location of the deuterium labels, and assess the isotopic purity of the synthesized Daclatasvir-d6 (hydrochloride). daicelpharmastandards.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of Daclatasvir-d6 and to quantify the level of isotopic enrichment. The molecular formula of Daclatasvir-d6 is C₄₀H₄₄D₆N₈O₆. caymanchem.com HRMS can distinguish between the masses of the deuterated and any residual unlabeled compound with high accuracy. The expected molecular weight of Daclatasvir-d6 is approximately 744.9 g/mol , which is higher than that of unlabeled Daclatasvir (approximately 738.9 g/mol ) due to the presence of six deuterium atoms. caymanchem.comdaicelpharmastandards.com The mass spectrum will show a molecular ion peak corresponding to the deuterated molecule, and the relative intensities of this peak compared to the peak for the unlabeled molecule allow for the calculation of isotopic purity, which is often specified as ≥99% deuterated forms (d₁-d₆). caymanchem.com

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Daclatasvir-d6 (hydrochloride) is expected to be very similar to that of its non-deuterated counterpart, as the fundamental functional groups remain the same. veeprho.com Characteristic absorption bands for the amide C=O stretching, N-H stretching of the imidazole (B134444) rings, and C-N stretching vibrations would be present. orientjchem.org However, the C-D stretching vibrations of the deuterated methyl groups will appear at a lower frequency (around 2200-2100 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2850 cm⁻¹). The presence of these C-D stretching bands and the corresponding shift from the C-H region provide further evidence of successful deuteration. daicelpharmastandards.com

Data Tables

Table 1: Key Properties of Daclatasvir-d6 (hydrochloride)

| Property | Value | Reference |

| Chemical Formula | C₄₀H₄₄D₆N₈O₆ | caymanchem.com |

| Molecular Weight | 744.9 g/mol | caymanchem.com |

| CAS Number | 1801709-41-0 | caymanchem.com |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | caymanchem.com |

| Solubility | Soluble in DMSO and Methanol (B129727) | caymanchem.com |

Table 2: Spectroscopic Data for Daclatasvir and its Analogs

| Technique | Compound | Key Observations/Data | Reference |

| ¹H NMR | Daclatasvir in DMSO-d6 | δ = 9.97 (s, 2H, imidazole NH), 7.62 (d, J = 8.7 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 7.07 (s, 2H, imidazole CH) | nih.gov |

| ¹H NMR | Daclatasvir in DMSO-d6 | A singlet quantitative signal at 8.13 ppm was selected for analysis. | researchgate.net |

| Mass Spectrometry | Oxidation product of Daclatasvir | Molecular ion peak at m/z 772.0 | orientjchem.org |

| ¹H NMR | Daclatasvir dihydrochloride (B599025) in d6-DMSO | δ(ppm): 12.03 (s) | google.com |

Advanced Analytical Methodologies and Quantification Research Utilizing Daclatasvir D6 Hydrochloride

Development and Validation of Chromatographic Methods for Daclatasvir (B1663022) Quantification

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying chemical compounds. The development and validation of robust chromatographic methods are essential for ensuring the accuracy and reliability of Daclatasvir quantification in research and clinical settings.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs in biological samples. nih.gov Daclatasvir-d6 (B1161876) is frequently used as an internal standard in LC-MS/MS methods to ensure the accuracy of Daclatasvir quantification. veeprho.comcaymanchem.com The similar physicochemical properties of the deuterated standard to the analyte, Daclatasvir, allow it to compensate for variations during sample preparation and analysis, such as extraction inconsistencies and matrix effects. veeprho.com

Several LC-MS/MS methods have been developed for the simultaneous determination of Daclatasvir and other antiviral drugs in human plasma. niscpr.res.in For instance, one UPLC-MS/MS method utilized Daclatasvir ¹³C₂, ²H₆ as an internal standard for the quantification of Daclatasvir, achieving a linear range of 10.004 to 3001.218 ng/mL. niscpr.res.in Another rapid UPLC-MS/MS method for Daclatasvir in human plasma used sofosbuvir (B1194449) as an internal standard and demonstrated linearity from 5 to 4000 ng/mL. nih.gov These methods are crucial for pharmacokinetic studies, which examine how the body absorbs, distributes, metabolizes, and excretes a drug. nih.govniscpr.res.in

While LC-MS is the predominant technique, GC-MS can also be employed for the analysis of volatile and thermally stable compounds. Daclatasvir-d6 is also intended for use as an internal standard in GC-MS applications for Daclatasvir quantification. caymanchem.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying components in a mixture. Several HPLC and UPLC methods have been developed and validated for the determination of Daclatasvir in pharmaceutical dosage forms and biological fluids. scispace.comnih.gov

A validated stability-indicating RP-HPLC method was developed to quantify Daclatasvir in tablets. nih.gov The method demonstrated linearity in the concentration range of 10-50 µg/mL with a retention time of 3.760 ± 0.01 min. nih.gov Similarly, a UPLC method was established for the quantitative estimation of Daclatasvir in a pharmaceutical dosage form, showing a retention time of approximately 1.96 minutes. scispace.com UPLC systems, utilizing smaller particle size columns, offer advantages over traditional HPLC, including improved speed, sensitivity, and resolution. scispace.com

The development of these methods often involves optimizing various parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity. For instance, a UPLC-DAD method for the simultaneous analysis of Sofosbuvir and Daclatasvir in human plasma reported elution times of 1.123 min for Sofosbuvir and 3.179 min for Daclatasvir. researchgate.net

Table 1: Comparison of UPLC Methods for Daclatasvir Quantification

| Parameter | UPLC Method 1 scispace.com | UPLC Method 2 researchgate.net | UPLC-MS/MS Method nih.gov | UPLC-MS/MS Method niscpr.res.in |

| Analyte | Daclatasvir | Daclatasvir & Sofosbuvir | Daclatasvir | Daclatasvir & Sofosbuvir |

| Internal Standard | Not specified | Ledipasvir | Sofosbuvir | Daclatasvir ¹³C₂, ²H₆ & Sofosbuvir D6 |

| Column | Kinetex C18, 50x 4.6 mm, 2.6µm | Not specified | Acquity UPLC HSS C18 (50×2.1mm, 1.8μm) | Gemini NX 5µ C18 (50 × 2.0mm) |

| Detection | UV at 318 nm | Diode Array Detector (DAD) | Mass Spectrometry (MS/MS) | Mass Spectrometry (MS/MS) |

| Retention Time | ~1.96 min | 3.179 min | Not specified | 2.15 min |

| Linear Range | Not specified | 50-12800 ng/mL | 5-4000 ng/mL | 10.004-3001.218 ng/mL |

| Application | Pharmaceutical dosage form | Human plasma | Human plasma | Human plasma |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the analysis of pharmaceuticals. tandfonline.com Several stability-indicating HPTLC methods have been developed for the quantification of Daclatasvir Dihydrochloride (B599025) in pharmaceutical formulations. tandfonline.comwjarr.comresearchgate.net

One method utilized a mobile phase of chloroform (B151607) and methanol (B129727) (9:1, v/v) and densitometric analysis at 316 nm. tandfonline.com This method showed a linear response in the concentration range of 400–900 ng/band. tandfonline.com Another HPTLC method used a mobile phase of toluene (B28343) and methanol (6:4 V/V) with densitometric scanning at 312.0 nm. researchgate.net A third method for the simultaneous determination of Sofosbuvir and Daclatasvir employed a mobile phase of ethyl acetate (B1210297) and isopropanol (B130326) (85:15, v/v) with dual wavelength scanning at 265 nm for Sofosbuvir and 311 nm for Daclatasvir. nih.gov

These methods have been validated according to ICH guidelines and have been successfully applied for the estimation of Daclatasvir in tablet dosage forms. tandfonline.comwjarr.com The ability of these methods to separate Daclatasvir from its degradation products makes them suitable for stability studies. wjarr.comijpsnonline.com

Table 2: HPTLC Method Parameters for Daclatasvir Analysis

| Parameter | HPTLC Method 1 tandfonline.com | HPTLC Method 2 researchgate.net | HPTLC Method 3 nih.gov | HPTLC Method 4 ijpsnonline.com |

| Mobile Phase | Chloroform: Methanol (9:1, v/v) | Toluene: Methanol (6:4, v/v) | Ethyl acetate: Isopropanol (85:15, v/v) | Ethyl acetate: Isopropanol (9:1, v/v) |

| Detection Wavelength | 316 nm | 312.0 nm | 311 nm | 318 nm |

| RF Value | 0.48 ± 0.02 | 0.702 ± 0.032 | Not specified | 0.30 ± 0.02 |

| Linear Range | 400–900 ng/band | 200-800 ng per spot | 20-320 ng/band | 45-225 ng/band |

| LOD | 95 ng/band | Not specified | 6.5 ng/band | 4.38 ng/band |

| LOQ | 313.5 ng/band | Not specified | Not specified | 13.28 ng/band |

Role of Daclatasvir-d6 as an Internal Standard in Bioanalytical Research

In bioanalytical research, the accurate quantification of drugs in complex matrices like plasma is challenging due to potential sample loss during preparation and variations in instrument response. veeprho.com The use of a stable isotope-labeled internal standard, such as Daclatasvir-d6, is the gold standard for overcoming these challenges in mass spectrometry-based assays. veeprho.commedchemexpress.com

Standardization and Calibration Curve Development in Mass Spectrometry-Based Assays

Daclatasvir-d6 serves as an ideal internal standard because it has the same chemical properties as Daclatasvir but a different mass due to the deuterium (B1214612) atoms. caymanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov

In a typical workflow, a known amount of Daclatasvir-d6 is added to all samples, including calibration standards, quality control samples, and the unknown samples, at the beginning of the sample preparation process. niscpr.res.in A calibration curve is then constructed by plotting the ratio of the peak area of Daclatasvir to the peak area of Daclatasvir-d6 against the known concentrations of Daclatasvir in the calibration standards. nih.gov The concentration of Daclatasvir in the unknown samples is then determined by interpolating their peak area ratios onto this calibration curve. nih.gov This ratiometric approach corrects for any variability in the analytical process, leading to highly accurate and precise quantification. veeprho.com

For example, a UPLC-MS/MS method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma used Daclatasvir ¹³C₂, ²H₆ as an internal standard and established a linear calibration curve for Daclatasvir over the range of 10.004 to 3001.218 ng/mL. niscpr.res.in

Applications in In Vitro Sample Analysis

The use of Daclatasvir-d6 as an internal standard is crucial for the accurate analysis of Daclatasvir in various in vitro studies. These studies are essential for understanding the drug's mechanism of action, metabolism, and potential drug-drug interactions.

For instance, in vitro studies have shown that Daclatasvir is a potent inhibitor of the Hepatitis C virus (HCV) NS5A protein and can inhibit viral RNA synthesis and virion assembly. caymanchem.com Accurate quantification of Daclatasvir in these experimental systems, facilitated by the use of Daclatasvir-d6, is critical for determining key parameters such as the half-maximal effective concentration (EC₅₀). caymanchem.com Furthermore, Daclatasvir has been shown to inhibit organic anion transporting polypeptides (OATP1B1 and OATP1B3), and the use of its deuterated analog as an internal standard ensures reliable determination of inhibitory constants (IC₅₀). medchemexpress.comcaymanchem.com

Research on Degradation Pathways and Stability-Indicating Analytical Methods

The intrinsic stability of daclatasvir has been evaluated through comprehensive forced degradation studies, which are essential for identifying potential degradation products and developing analytical methods that can resolve the parent drug from these byproducts. nih.gov

Forced degradation studies expose daclatasvir to a range of harsh conditions, including hydrolysis, oxidation, and photolysis, to accelerate its decomposition. pnrjournal.com Research indicates that daclatasvir is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it remains relatively stable under photolytic and thermal stress in the solid state. tandfonline.comturkjps.orgtandfonline.com

In solution, the carbamate (B1207046) moiety of daclatasvir is prone to basic hydrolysis, and its imidazole (B134444) moiety is susceptible to base-mediated autoxidation. nih.gov Studies have employed various stress agents to induce degradation:

Acid Hydrolysis: Treatment with 2 N HCl at 80°C for 5 hours resulted in significant degradation. tandfonline.com Another study using 0.1 N HCl at 60°C for 4 hours also showed degradation. turkjps.org

Base Hydrolysis: The drug degrades when refluxed in 0.1 N NaOH at 80°C for 72 hours. tandfonline.com Degradation was also observed after 4 hours at 60°C in 0.1 N NaOH. turkjps.org

Neutral Hydrolysis: Daclatasvir shows degradation when refluxed in water at 80°C for 72 hours. tandfonline.com However, other reports suggest it is stable under neutral hydrolysis conditions. turkjps.org

Oxidative Degradation: Exposure to 10% hydrogen peroxide (H₂O₂) at room temperature for 23 hours caused degradation. tandfonline.com Significant degradation was also noted with 30% H₂O₂ at 60°C for 6 hours. turkjps.org The imidazole moiety is particularly liable to oxidation. nih.gov A study using cerium (IV) in an acidic medium also induced oxidative degradation. orientjchem.org

Photodegradation: While some studies report stability under photolytic conditions turkjps.orgtandfonline.com, others have observed that the imidazole moiety is sensitive to photodegradation in solution when exposed to high-intensity UV light, leading to the formation of multiple degradants. nih.gov

Thermal Degradation: The solid form of the drug is stable when exposed to dry heat at 100°C for 3 days. tandfonline.com

Table 1: Summary of Forced Degradation Conditions for Daclatasvir

| Stress Condition | Reagent and Concentration | Time and Temperature | Observed Degradation | Citation |

|---|---|---|---|---|

| Acid Hydrolysis | 2 N HCl | 5 hours at 80°C | Yes | tandfonline.com |

| Base Hydrolysis | 0.1 N NaOH | 72 hours at 80°C | Yes | tandfonline.com |

| Neutral Hydrolysis | Water | 72 hours at 80°C | Yes | tandfonline.com |

| Oxidative Degradation | 10% H₂O₂ | 23 hours at Room Temp | Yes | tandfonline.com |

| Oxidative Degradation | 30% H₂O₂ | 6 hours at 60°C | Yes | turkjps.org |

| Thermal (Solid State) | Dry Heat | 3 days at 100°C | No | tandfonline.com |

| Photolytic | Direct Sunlight | 10 days | No | turkjps.org |

The identification and structural elucidation of degradation products are critical outcomes of forced degradation studies. Advanced spectroscopic techniques are employed for this purpose. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-ESI-QTOF-MS/MS, is a primary tool for separating and identifying degradants. tandfonline.comtandfonline.com

In one study, four degradation products (DP1 to DP4) were identified following hydrolytic and oxidative stress. tandfonline.com The chemical structures were proposed based on mass fragmentation patterns and accurate mass data obtained from the analysis. tandfonline.comtandfonline.com Another investigation characterized three degradation products (D1, D2, and D3) under various stress conditions using high-resolution ESI-MS/MS. turkjps.org

Mass Spectrometry (MS): In a study of oxidative degradation with Ce(IV), the oxidation product of daclatasvir showed a molecular ion peak at an m/z of 772.0. orientjchem.org Under basic conditions, degradation products with m/z fragment ions of 294.1, 339.1, 505.2, and 527.2 were observed. turkjps.org Oxidative stress conditions produced degradants with m/z fragment ions of 301.1 and 339.1. turkjps.org

Nuclear Magnetic Resonance (1H-NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques provide complementary structural information. In the characterization of the oxidative degradation product formed with Ce(IV), both 1H-NMR and FTIR spectroscopy were used alongside mass spectrometry to elucidate the empirical formula and structure of the degradant. orientjchem.org

Table 2: Selected Degradation Products of Daclatasvir and their Mass Spectral Data

| Degradation Condition | Degradant ID | Mass-to-Charge Ratio (m/z) of Fragment Ions | Citation |

|---|---|---|---|

| Basic (Alkaline) | D1 | 294.1, 339.1, 505.2, 527.2 | turkjps.org |

| Oxidative (H₂O₂) | D3 | 301.1, 339.1 | turkjps.org |

| Oxidative (Ce(IV)) | - | 772.0 (Molecular Ion), 738.27, 722.56, 564.53, 459.62, 388.02 | orientjchem.org |

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient without interference from its degradation products, impurities, or excipients. scholarsresearchlibrary.com For daclatasvir, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed. turkjps.orgscholarsresearchlibrary.com

These methods are crucial for the routine analysis of daclatasvir in bulk drug or research formulations, ensuring quality and stability. tandfonline.comtandfonline.com A typical method involves:

Chromatographic Separation: A Waters Symmetry C18 column (150 x 4.6 mm, 5 µm) has been used to effectively separate daclatasvir from its four degradation products (DP1-DP4). tandfonline.comtandfonline.com The mobile phase often consists of a buffer, such as 10 mM ammonium (B1175870) acetate (pH 5.0) or 0.05% orthophosphoric acid, and an organic solvent like acetonitrile (B52724) in a gradient or isocratic elution mode. tandfonline.comnih.gov

Validation: The methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. tandfonline.comturkjps.orgscholarsresearchlibrary.com The ability of the method to separate the drug peak from the peaks of degradation products confirms its specificity and stability-indicating nature. turkjps.org

Table 3: Example of a Validated Stability-Indicating RP-HPLC Method

| Parameter | Condition | Citation |

|---|---|---|

| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile (Gradient Elution) | tandfonline.com |

| Flow Rate | 0.7 mL/min | nih.gov |

| Detection Wavelength | 315 nm | nih.gov |

| Retention Time (tR) of Daclatasvir | 3.760 ± 0.01 min | nih.gov |

Spectrophotometric Approaches for Daclatasvir Research

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of daclatasvir, particularly in quality control settings. orientjchem.orgjcdronline.org These methods are typically developed for the analysis of the drug in its pure form or in simple formulations.

Several UV-Vis spectrophotometric methods have been developed and validated:

Direct UV Spectrophotometry: Daclatasvir exhibits a maximum absorbance (λmax) at wavelengths reported to be 316.0 nm, 317 nm, or 214 nm, depending on the solvent used. rjptonline.orgresearchgate.netinnovareacademics.in Using methanol as a solvent, the λmax was identified at 317 nm, with linearity established in the concentration range of 50-150% of the nominal concentration. innovareacademics.in Another method reported a linear range of 2.5-25.0 µg/mL at 316.0 nm. rjptonline.org

Derivative Spectroscopy: To resolve overlapping spectra in co-formulations (e.g., with sofosbuvir), first-derivative spectroscopy has been used. In this approach, daclatasvir can be determined at a zero-crossing point of the other component. rjptonline.org

Colorimetric Methods: Some methods involve the reaction of daclatasvir with a chromogenic agent. One such method uses Folin-Ciocalteu (FC) reagent in an alkaline medium, producing a blue-colored chromogen that is measured at a specific wavelength. jcdronline.org Other methods have utilized ion-pair complex formation with indicators like methyl orange and cresol (B1669610) red. jcdronline.org

Oxidative-Reductive Spectrophotometry: An indirect method involves the oxidation of daclatasvir with a known excess of an oxidizing agent like cerium(IV). The unreacted oxidant is then determined by reacting it with a dye such as ferroin, and the change in absorbance is measured at 510 nm. orientjchem.orgcore.ac.uk

Table 4: Summary of Spectrophotometric Methods for Daclatasvir Quantification

| Method Type | Reagent/Solvent | Wavelength (λmax) | Linearity Range | Citation |

|---|---|---|---|---|

| Direct UV | Methanol | 317 nm | 50-150% of nominal conc. | innovareacademics.in |

| Direct UV | Not Specified | 316.0 nm | 2.5-25.0 µg/mL | rjptonline.org |

| Direct UV | Not Specified | 214 nm | 2-12 µg/mL | researchgate.net |

| Colorimetric | Folin-Ciocalteu Reagent | Not Specified | 25-125 µg/mL | jcdronline.org |

| Indirect (Oxidation) | Cerium(IV) / Ferroin | 510 nm | Not Specified | orientjchem.org |

Mechanisms of Action at the Molecular Level

Interaction with Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A)

Daclatasvir targets the NS5A protein of HCV, a key player in the virus's replication and assembly. wikipedia.orguw.edu NS5A is a zinc-binding, proline-rich phosphoprotein that does not possess any known enzymatic activity. nih.govacs.orgcancer.gov Instead, it functions by interacting with other viral and host cellular proteins. nih.gov

Daclatasvir binds to domain I of the NS5A protein. wikipedia.orgacs.orgcancer.govwikipedia.org This binding is thought to be symmetrical, targeting the dimeric form of NS5A. wikipedia.org However, some studies suggest that asymmetrical binding may also be possible. wikipedia.orgacs.org The interaction between daclatasvir and NS5A induces structural changes in the protein, which in turn disrupts its normal functions. wikipedia.orgpatsnap.com This interference with NS5A's ability to interact with other necessary viral and host components ultimately halts the viral life cycle. drugbank.com

Resistance to daclatasvir is associated with specific amino acid substitutions in the N-terminal region of NS5A, particularly at positions M28, Q30, L31, and Y93 in genotypes 1a, 1b, and 3a. drugbank.comnih.gov The development of these resistance-associated mutations highlights the direct interaction between the drug and the NS5A protein. nih.gov

Impact on NS5A Subcellular Localization and Conformational Dynamics

Daclatasvir significantly alters the subcellular localization of the NS5A protein. wikipedia.orgnih.govgrantome.com In HCV-infected cells, NS5A is typically found in the endoplasmic reticulum (ER) and on the surface of lipid droplets, which are crucial sites for viral replication and assembly. plos.orgresearchgate.net Treatment with daclatasvir causes a redistribution of NS5A, leading to its accumulation in large cytoplasmic structures. nih.govresearchgate.net This mislocalization disrupts the formation of the proper replication compartments. nih.gov

The binding of daclatasvir to NS5A induces conformational changes in the protein. wikipedia.orgpatsnap.comnih.gov These structural alterations are believed to lock NS5A in a state that is unfavorable for its normal functions. acs.org Studies suggest daclatasvir may favor the formation of NS5A dimer structures that are incapable of binding to RNA. researchgate.net This change in conformation interferes with the protein's ability to participate in the formation of the replication complex and the assembly of new virions. acs.orgpatsnap.com Biophysical studies have shown that daclatasvir can induce the formation of large, irreversible aggregates of the NS5A domain 1 protein in solution. nih.gov

Modulation of NS5A Phosphorylation Status (e.g., p56/p58 forms)

NS5A exists in two main phosphorylated forms: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58). wikipedia.orgnih.gov The balance between these two forms is critical for regulating the different stages of the HCV life cycle. wikipedia.org While the basally phosphorylated p56 is associated with RNA replication, the hyperphosphorylated p58 is thought to be involved in the assembly of new virus particles. drugbank.comwikipedia.org

Daclatasvir treatment leads to a reduction in the hyperphosphorylated p58 form of NS5A. drugbank.comwikipedia.orgnih.gov This disruption of the normal phosphorylation pattern is a key aspect of daclatasvir's mechanism of action. drugbank.comnih.gov By downregulating the hyperphosphorylation of NS5A, daclatasvir interferes with the functions of newly forming HCV replication complexes. drugbank.comwikipedia.orgnih.gov It is believed that daclatasvir targets both the cis-acting function of p56 in maintaining the replication complex and the trans-acting function of p58 in modulating virus assembly. drugbank.comnih.govnih.gov

Disruption of HCV Replication Complex Formation

The formation of a functional replication complex is an essential step in the HCV life cycle. patsnap.com This complex, composed of viral nonstructural proteins and host cell factors, is responsible for replicating the viral RNA genome. plos.org NS5A is a critical component of this complex. nih.govuw.edu

Daclatasvir disrupts the formation of new HCV replication complexes. drugbank.comwikipedia.orgnih.gov By binding to NS5A and altering its conformation and phosphorylation state, daclatasvir prevents the proper assembly of the replicase. drugbank.comnih.gov This leads to a gradual slowdown of viral RNA synthesis. wikipedia.org Studies have shown that daclatasvir impairs the localization of the HCV replicase and causes the non-structural proteins to form large, aggregated structures instead of functional replication compartments. nih.gov This effect is similar to what is observed when the cellular kinase PI4KA, a crucial host factor for HCV replication, is inhibited. nih.gov However, daclatasvir does not directly inhibit PI4KA but rather interferes with the NS5A-mediated activation of this kinase. nih.gov

| Effect of Daclatasvir on HCV Replication Complex | Reference |

| Impairs HCV replicase localization. | nih.gov |

| Causes aggregation of non-structural proteins. | nih.gov |

| Prevents the formation of the membranous web. | wikipedia.orgnih.gov |

| Does not directly inhibit the cellular kinase PI4KA. | nih.gov |

| Inhibits conformational changes in NS5A required for replication complex formation. | nih.gov |

Inhibition of Viral RNA Synthesis in In Vitro Systems

Daclatasvir effectively inhibits HCV RNA synthesis in in vitro cell culture systems. drugbank.compatsnap.compatsnap.com This inhibition is a direct consequence of its action on NS5A and the subsequent disruption of the replication complex. drugbank.compatsnap.com By preventing the formation of new, functional replication complexes, daclatasvir effectively halts the production of new viral RNA genomes. wikipedia.orgpatsnap.com

The potency of daclatasvir is remarkable, with effective concentrations in the picomolar range in HCV replicon assays. nih.govnih.gov Modeling studies have suggested that daclatasvir has a dual mode of action, blocking both viral RNA synthesis and the assembly/secretion of new virions. natap.org The estimated effectiveness of daclatasvir on viral RNA production is approximately 99%. natap.orgnih.gov

Interference with Virion Assembly and Secretion Pathways in Cell Culture

In addition to its role in RNA replication, NS5A is also crucial for the assembly and release of new HCV particles. drugbank.comwikipedia.orgnih.gov Specifically, domain III of NS5A has been identified as a key determinant for the formation of infectious virions. plos.orgplos.org NS5A, along with the viral core protein, localizes to the surface of lipid droplets, which are thought to be the sites of virion assembly. plos.org

Cellular Interactions and Host Factor Modulations

Daclatasvir's mechanism of action involves intricate interactions with cellular components, leading to the modulation of host factors essential for viral replication.

Daclatasvir does not directly inhibit the enzymatic activity of phosphatidylinositol-4-kinase III α (PI4KA). nih.govnih.gov Instead, it disrupts the function of the hepatitis C virus (HCV) NS5A protein, which is crucial for the recruitment and activation of PI4KA. nih.govasm.org NS5A orchestrates the formation of a membranous web, a specialized environment for viral replication, by co-opting PI4KA to generate high local concentrations of phosphatidylinositol-4-phosphate (B1241899) (PI4P). asm.orgwikipedia.org

Studies have shown that while daclatasvir does not prevent the initial binding of NS5A to PI4KA, it interferes with subsequent steps that lead to the hyper-stimulation of PI4P production and the proper formation of the replication compartment. nih.gov This interference is thought to stem from daclatasvir's ability to inhibit conformational changes in NS5A or the formation of protein complexes necessary for full PI4KA activation. nih.gov Consequently, the biogenesis of the membranous web is blocked, a critical step in the viral life cycle. nih.govresearchgate.net This indirect modulation of PI4KA activity underscores a key aspect of daclatasvir's potent antiviral effect.

The interaction of daclatasvir with the NS5A-PI4KA complex leads to significant alterations in cellular phosphoinositide metabolism, specifically the levels and localization of PI4P. nih.gov In HCV-infected cells, NS5A hijacks PI4KA, causing an accumulation of PI4P at the sites of viral replication. asm.org Daclatasvir treatment effectively prevents this HCV-induced hyper-accumulation of PI4P. nih.govnih.gov

It is important to note that daclatasvir does not cause a global depletion of PI4P. Studies have demonstrated that plasma membrane pools of PI4P remain unaltered in the presence of the drug, indicating that daclatasvir does not directly inhibit PI4KA itself. nih.gov The effect is specific to the PI4P accumulation mediated by the HCV replication complex. This targeted disruption of phosphoinositide metabolism within the virus-induced cellular structures is a hallmark of daclatasvir's mechanism.

Transport Dynamics in In Vitro Models

The movement of daclatasvir across cellular membranes is influenced by various transport proteins, which can affect its intracellular concentration and potential for drug-drug interactions.

In vitro studies have demonstrated that daclatasvir is an inhibitor of organic anion transporting polypeptides OATP1B1 and OATP1B3. researchgate.netnih.govresearchgate.net The inhibitory concentrations (IC50) have been reported to be 1.5 μM for OATP1B1 and 3.27 μM for OATP1B3. medchemexpress.com These transporters are located on the sinusoidal membrane of hepatocytes and are involved in the uptake of various endogenous compounds and drugs from the blood into the liver. Inhibition of OATP1B1 and OATP1B3 by daclatasvir can potentially increase the systemic exposure of co-administered drugs that are substrates of these transporters. europa.eu Some studies have also noted that daclatasvir can exhibit a long-lasting preincubation inhibitory effect on OATP1B1 function. nih.govasm.org

Table 1: In Vitro Inhibition of OATP1B1 and OATP1B3 by Daclatasvir

| Transporter | IC50 (μM) |

| OATP1B1 | 1.5 medchemexpress.com |

| OATP1B3 | 3.27 medchemexpress.com |

Daclatasvir has been identified as a substrate and a weak-to-moderate inhibitor of the efflux transporter P-glycoprotein (P-gp). nih.govnih.govhivclinic.ca As a P-gp substrate, its own transport out of cells is mediated by this protein. nih.gov As an inhibitor, daclatasvir can increase the concentration of other drugs that are transported by P-gp. europa.eu

Furthermore, daclatasvir is also recognized as a substrate and inhibitor of the Organic Cation Transporter 1 (OCT1). europa.euhivclinic.caclinconnect.io OCT1 is involved in the uptake of a wide range of organic cations into hepatocytes. The inhibitory effect of daclatasvir on OCT1 suggests a potential for drug interactions with co-administered OCT1 substrates. clinconnect.ioclinicaltrials.gov

Table 2: Interaction of Daclatasvir with P-gp and OCT1

| Transporter | Interaction Type |

| P-glycoprotein (P-gp) | Substrate and Inhibitor nih.govnih.gov |

| Organic Cation Transporter 1 (OCT1) | Substrate and Inhibitor europa.euclinconnect.io |

In Vitro Metabolic Pathway Research

In vitro studies using human liver microsomes and other cellular systems have been crucial in elucidating the metabolic pathways of daclatasvir. The primary enzyme responsible for the metabolism of daclatasvir is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.com

The main metabolic transformation involves the oxidative metabolism of the daclatasvir molecule. nih.gov A key pathway is the δ-oxidation of the pyrrolidine (B122466) ring, which leads to the opening of the ring to form an aminoaldehyde intermediate. This is followed by an intramolecular reaction between the newly formed aldehyde and the nitrogen atom of the proximal imidazole ring. nih.gov Despite the formation of this major metabolite, the majority of daclatasvir in plasma remains as the unchanged parent drug. drugbank.com Studies have also indicated that the potential for covalent binding to proteins as a result of daclatasvir metabolism is low. nih.gov

Molecular and Cellular Pharmacological Investigations of Daclatasvir-d6 (hydrochloride)

Daclatasvir-d6 (hydrochloride) is the deuterated form of daclatasvir hydrochloride. medchemexpress.com Stable isotope-labeled compounds like daclatasvir-d6 are utilized in research, primarily as internal standards for the quantification of the parent drug, daclatasvir, in bioanalytical methods such as gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS). medchemexpress.comcaymanchem.com The inclusion of deuterium atoms creates a heavier version of the molecule, which can be distinguished from the unlabeled drug by mass spectrometry, allowing for precise measurement. The pharmacological and metabolic properties discussed herein pertain to the parent compound, daclatasvir.

Molecular and Cellular Pharmacological Investigations of Daclatasvir Parent Compound

Daclatasvir (B1663022) is a direct-acting antiviral agent that potently and selectively inhibits the hepatitis C virus (HCV) non-structural protein 5A (NS5A). nih.govmedex.com.bd NS5A is a critical multifunctional protein within the HCV replication complex, and by binding to it, daclatasvir obstructs both viral RNA replication and the assembly of new virions. medex.com.bdtga.gov.au In vitro studies have demonstrated that daclatasvir is a substrate for the cytochrome P450 (CYP) enzyme system, which plays a central role in its metabolism. tga.gov.autga.gov.au

The primary route of metabolism for daclatasvir is through the cytochrome P450 system in the liver. wikipedia.orgnih.gov Extensive in vitro research has identified CYP3A4 as the major isoform responsible for metabolizing the compound. tga.gov.autga.gov.aunih.govspringermedizin.dedrugbank.com While daclatasvir undergoes this metabolism, a significant portion of the drug is still eliminated unchanged in the feces. drugbank.comresearchgate.net

The reliance on CYP3A4 for metabolism makes daclatasvir susceptible to drug-drug interactions with agents that inhibit or induce this enzyme. medex.com.bdwikipedia.org

Strong inhibitors of CYP3A4 , such as the antifungal ketoconazole, can significantly increase plasma concentrations of daclatasvir. springermedizin.de

Strong inducers of CYP3A4 , such as the antibiotic rifampin, can markedly decrease daclatasvir plasma levels, which may reduce its therapeutic efficacy. wikipedia.orgspringermedizin.de

Moderate inducers of CYP3A4 may also decrease daclatasvir exposure, while moderate inhibitors are not expected to cause clinically significant changes in its concentration. nih.govresearchgate.net

In vitro, daclatasvir has also been identified as a weak inducer of CYP3A4. springermedizin.de However, a clinical drug-drug interaction study with midazolam, a sensitive CYP3A4 substrate, showed that daclatasvir is unlikely to significantly impact the exposure of co-administered drugs metabolized by this pathway. springermedizin.de

| Modulator Type | Example Agent | Effect on Daclatasvir Plasma Concentration | Clinical Implication |

|---|---|---|---|

| Strong CYP3A4 Inhibitor | Ketoconazole | Significant Increase springermedizin.de | Potential for increased daclatasvir-related effects |

| Strong CYP3A4 Inducer | Rifampin | Significant Decrease springermedizin.de | Potential for loss of therapeutic efficacy nafdac.gov.ng |

| Moderate CYP3A4 Inducer | Efavirenz | Decrease springermedizin.de | May require dose adjustment of daclatasvir |

The biotransformation of daclatasvir has been investigated in various non-clinical systems, including in vitro incubations with liver microsomes from humans, monkeys, rats, dogs, and mice, as well as in vivo studies in these species. nih.govfrontiersin.org These studies employed advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to identify the structure of metabolites. nih.gov

The primary oxidative metabolic pathway involves the δ-oxidation of daclatasvir's pyrrolidine (B122466) ring. drugbank.comnih.gov This process leads to the opening of the ring, forming an aminoaldehyde intermediate. drugbank.comnih.gov This intermediate then undergoes a rapid intramolecular reaction between the newly formed aldehyde and a nearby imidazole (B134444) nitrogen atom, resulting in the formation of a major, stable metabolite. drugbank.comnih.gov Despite the formation of a potentially reactive aldehyde intermediate, studies showed only modest rates of covalent binding to liver microsomal proteins, suggesting the intramolecular rearrangement is the favored pathway. nih.gov

In human plasma, unchanged daclatasvir is the predominant component, with no single metabolite accounting for more than 5% of the parent drug concentration. tga.gov.autga.gov.au Specific metabolites identified in in vitro experiments include M1 (821647), formed with the contribution of CYP2C8, and M2 (805215), formed by CYP3A4. fda.gov

| Metabolite | Formation Pathway | Key Enzyme(s) | Detection System |

|---|---|---|---|

| Main Rearranged Metabolite | δ-oxidation of pyrrolidine ring followed by intramolecular cyclization drugbank.comnih.gov | Cytochrome P450s nih.gov | In vitro (human, monkey, rat liver microsomes), In vivo (monkeys, dogs, mice, rats) nih.gov |

| M1 (821647) | Oxidation | CYP2C8 fda.gov | In vitro fda.gov |

| M2 (805215) | Oxidation | CYP3A4 fda.gov | In vitro fda.gov |

Molecular Mechanisms of Resistance to Daclatasvir Parent Compound

Identification and Characterization of Resistance-Associated Substitutions (RASs) in NS5A

The emergence of RASs is a key mechanism by which HCV develops resistance to daclatasvir (B1663022). These substitutions occur within the N-terminal domain I of the NS5A protein, which is the binding site for daclatasvir.

In vitro and in vivo studies have identified several key amino acid positions within NS5A that are critical for daclatasvir susceptibility. Substitutions at positions M28, Q30, L31, and Y93 are among the most frequently observed and clinically significant RASs. mdpi.comnih.gov For instance, in patients infected with HCV genotype 1a, substitutions at Q30 (such as Q30H/K/R) are commonly associated with virologic failure. iasusa.org Similarly, for genotype 1b, substitutions at L31 and Y93 (e.g., Y93H) are prominent markers of resistance. nih.gov The Y93H substitution, in particular, has a strong clinical association with resistance across multiple genotypes. mdpi.com

The following table summarizes key RASs and their impact on daclatasvir susceptibility:

| Amino Acid Position | Wild-Type Amino Acid | Common Substitutions | Associated Genotypes |

| 28 | Methionine (M) | Threonine (T), Valine (V) | 1a |

| 30 | Glutamine (Q) | Arginine (R), Histidine (H), Lysine (K) | 1a, 3a |

| 31 | Leucine (L) | Valine (V), Methionine (M), Phenylalanine (F) | 1b, 3a |

| 93 | Tyrosine (Y) | Histidine (H), Asparagine (N) | 1a, 1b, 3a |

The barrier to daclatasvir resistance and the specific RASs that emerge vary significantly across different HCV genotypes. nih.gov

Genotype 1a: This genotype is characterized by a lower barrier to resistance compared to genotype 1b. nih.gov Key RASs include M28T, Q30R/H/K, L31V/M, and Y93H/N. acs.orgnatap.org The presence of baseline polymorphisms at these positions, particularly in patients with cirrhosis, can negatively impact treatment outcomes. iasusa.orgnatap.org

Genotype 1b: Genotype 1b generally has a higher resistance barrier to daclatasvir. nih.gov The most clinically relevant RASs are at positions L31 and Y93. nih.govacs.org

Genotype 2a: This genotype has been shown to have the lowest resistance barrier in some studies. nih.gov

Genotype 3: Genotype 3 exhibits significant resistance to daclatasvir, often driven by the Y93H substitution. mdpi.comresearchgate.net The A30K substitution is also a key RAS in this genotype. acs.orgbjid.org.br The combination of RASs, such as S98G with Y93H, can lead to a significant increase in daclatasvir resistance. researchgate.net

Genotype 4: While daclatasvir is potent against genotype 4, polymorphisms at positions associated with resistance, such as L28, L30, and Y93, have been observed. However, their clinical impact appears to be minimal in many cases.

Genotypes 5 and 6: For genotype 5a, L31F and L31V are major resistance variants. nih.gov In genotype 6a, RASs include Q24H, L31M, and P32L/S. nih.gov

The following interactive table provides a summary of daclatasvir resistance profiles across different HCV genotypes.

| Genotype | Relative Resistance Barrier | Key Resistance-Associated Substitutions (RASs) |

| 1a | Low-Intermediate | M28T, Q30R/H/K, L31V/M, Y93H/N |

| 1b | High | L31V/M, Y93H |

| 2a | Low | M31 |

| 3a | High | A30K, Y93H |

| 4a | Intermediate | L28M, L30R, Y93H |

| 5a | Intermediate | L31F/V |

| 6a | Intermediate | Q24H, L31M, P32L/S |

In Vitro Studies on Viral Replication Fitness of Resistant Mutants

The emergence of drug-resistant variants is often associated with a cost to the virus's replication fitness. However, some daclatasvir-resistant mutants exhibit robust replication capabilities, which can contribute to their persistence in the absence of drug pressure.

In vitro studies using HCV replicon systems have been instrumental in characterizing the replication fitness of various RASs. For example, some mutations that confer high-level resistance to daclatasvir can impair viral replication efficiency in the absence of the drug. However, compensatory mutations can arise elsewhere in the NS5A protein, restoring replication fitness without compromising resistance.

A study focusing on genotype 3 found that the novel S98G substitution had only a modest effect on replication on its own. researchgate.net This suggests that some resistance-associated mutations may not impose a significant fitness cost, allowing them to persist. Furthermore, increased viral replicative fitness, acquired through passage in cell culture, can lead to a phenotype of partial resistance to daclatasvir and other antiviral agents, even without the presence of specific drug resistance mutations in the dominant viral population. This highlights that viral fitness is a complex trait that can contribute to drug resistance.

Structural Basis of Resistance: Computational Modeling and Mutagenesis Studies

Computational modeling and site-directed mutagenesis studies have provided valuable insights into the structural basis of daclatasvir resistance. Daclatasvir is believed to bind to a cleft in the dimeric form of NS5A's domain I. bjid.org.br This binding is thought to interfere with the protein's function in viral RNA replication and virion assembly.

Modeling studies have proposed that daclatasvir binds asymmetrically to the NS5A dimer, interacting with residues from both monomers. bjid.org.br Key resistance mutations, such as those at positions L31 and Y93, are located within this binding pocket. bjid.org.br For example, the L31 residue is part of a hydrophobic cluster that accommodates a portion of the daclatasvir molecule. A mutation to a smaller residue like valine (L31V) can disrupt this hydrophobic packing, thereby reducing the binding affinity of the drug. Similarly, the Y93H mutation is thought to alter the conformation of the binding site, hindering the optimal interaction of daclatasvir.

Mutagenesis studies have confirmed the importance of these residues. Introducing specific substitutions at positions like 30, 31, and 93 in wild-type replicons has been shown to confer significant resistance to daclatasvir, with fold-changes in the 50% effective concentration (EC50) ranging from tens to thousands-fold. These studies underscore the critical role of specific amino acid residues in mediating the interaction between daclatasvir and NS5A, and how single amino acid changes can lead to high-level resistance.

Antiviral Activity and Breadth of Inhibition Parent Compound: Daclatasvir

In Vitro Antiviral Efficacy Across Diverse HCV Genotypes

Daclatasvir (B1663022) exhibits potent antiviral activity against a wide array of HCV genotypes in preclinical research. nih.govtga.gov.aunih.gov

In cell-based replicon systems, which are instrumental for studying viral replication, daclatasvir has demonstrated exceptional potency, with effective concentration (EC50) values in the picomolar (pM) range. nih.govselleckchem.com For HCV genotype 1a and 1b replicons, the mean EC50 values are approximately 50 pM and 9 pM, respectively. selleckchem.commedchemexpress.comselleckchem.com Its potent activity extends to other genotypes, with EC50 values ranging from 9 pM to 146 pM for genotypes 1a, 1b, 2a, 3a, 4a, and 5a. medchemexpress.comannalsgastro.grmedchemexpress.com

Specifically, the EC50 values for various genotypes in replicon assays are as follows:

Genotype 1a: 50 pM annalsgastro.grmedchemexpress.com

Genotype 1b: 9 pM annalsgastro.grmedchemexpress.com

Genotype 2a: 71 pM to 103 pM annalsgastro.gr

Genotype 3a: 120 pM to 870 pM, with some studies reporting up to 1.25 nM europa.euasm.org

Genotype 4a: 3 pM to 13 pM selleckchem.com

Genotype 5a: 3 pM to 12 pM annalsgastro.grnih.gov

Genotype 6a: 74 pM to 1.25 nM europa.eunih.gov

The following table summarizes the picomolar potency of Daclatasvir against various HCV genotypes in replicon systems.

| HCV Genotype | EC50 Value (pM) |

| 1a | 50 annalsgastro.grmedchemexpress.com |

| 1b | 9 annalsgastro.grmedchemexpress.com |

| 2a | 71 - 103 annalsgastro.gr |

| 3a | 120 - 870 asm.org |

| 4a | 3 - 13 selleckchem.com |

| 5a | 3 - 12 annalsgastro.grnih.gov |

| 6a | 74 - 1250 europa.eunih.gov |

EC50 (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

In cell culture models using infectious HCV, daclatasvir also shows potent, dose-dependent inhibition of viral replication. For the infectious genotype 2a (JFH-1) virus, daclatasvir has an EC50 value of 20 to 28 pM. medchemexpress.comannalsgastro.greuropa.eu Studies using the JFH-1 genotype 2a infectious virus have confirmed its potent activity in cell culture. annalsgastro.gr The antiviral activity of daclatasvir is highly specific to HCV, as no clinically relevant activity has been observed against a variety of other RNA and DNA viruses, including HIV. europa.eunatap.org

Non-HCV Antiviral Activities in Research Settings

Beyond its established role in treating HCV, research has explored the potential of daclatasvir against other viral infections, notably SARS-CoV-2.

Several in vitro studies have demonstrated that daclatasvir can inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netresearchgate.netoup.comnih.govnih.gov Daclatasvir has been shown to inhibit SARS-CoV-2 replication in various cell lines, including Vero, HuH-7, and Calu-3 cells, with EC50 values ranging from 0.6 to 1.1 μM. researchgate.netoup.comnih.govnih.gov

The proposed mechanisms for its anti-SARS-CoV-2 activity include targeting the viral RNA polymerase (RdRp) and exonuclease, as well as inhibiting the papain-like protease (PLpro). researchgate.netnih.govnih.govpdbj.org Some studies suggest that daclatasvir may target the folding of secondary RNA structures in the SARS-CoV-2 genome. researchgate.netoup.comnih.gov Docking studies have also indicated potential binding interactions with SARS-CoV-2 enzymes. nih.gov

The following table details the in vitro inhibitory concentrations of Daclatasvir against SARS-CoV-2 in different cell lines.

| Cell Line | EC50 (μM) |

| Vero | 0.8 researchgate.netoup.comnih.govnih.gov |

| HuH-7 | 0.6 researchgate.netoup.comnih.govnih.gov |

| Calu-3 | 1.1 researchgate.netoup.comnih.govnih.gov |

EC50 (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

In the context of viral infections, particularly SARS-CoV-2, daclatasvir has been investigated for its potential to modulate the host inflammatory response. Research suggests that daclatasvir may prevent the release of inflammatory mediators associated with the cytokine storm. researchgate.netoup.comnih.gov Specifically, in SARS-CoV-2-infected human primary monocytes, daclatasvir was found to reduce the virus-induced enhancement of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.nettghn.org

Synergistic Antiviral Effects with Other Direct-Acting Antiviral Agents in Research Models

In research models, daclatasvir has demonstrated additive to synergistic interactions when combined with other direct-acting antiviral agents (DAAs) for the treatment of HCV. tga.gov.auannalsgastro.greuropa.eunatap.orgasm.org No antagonism of antiviral activity has been observed in these combination studies. tga.gov.aueuropa.eunatap.org

Notable synergistic effects have been seen with:

NS3/4A Protease Inhibitors: such as asunaprevir (B1667651) and danoprevir. annalsgastro.grelsevier.esnatap.orgscielo.org.mx

NS5B Nucleoside and Non-Nucleoside Inhibitors: including sofosbuvir (B1194449) and beclabuvir. annalsgastro.greuropa.eunatap.orgnih.govnih.gov

Interferon alfa: A key component of older HCV treatment regimens. tga.gov.aueuropa.eunatap.org

These synergistic combinations have been shown to be more effective at clearing the HCV replicon and reducing the emergence of resistant colonies than single-agent treatments. asm.org The combination of daclatasvir with sofosbuvir, in particular, has been highlighted as a highly efficacious regimen for various HCV genotypes. nih.govnih.gov

Advanced Research Applications of Daclatasvir D6

Application in Proteomics Research

Proteomics, the large-scale study of proteins, benefits significantly from the use of stable isotope-labeled compounds like Daclatasvir-d6 (B1161876). These labeled molecules serve as powerful analytical tools to investigate complex biological processes.

Investigation of Protein Turnover Mechanisms Using Stable Isotope Labeling

Stable isotope labeling is a important technique for studying the dynamics of protein turnover, which encompasses the synthesis and degradation of proteins. nih.govnih.gov Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or the use of heavy water (D2O) allow researchers to track the incorporation of heavy isotopes into newly synthesized proteins over time. nih.govbiorxiv.orgbiorxiv.org

While direct studies detailing the use of Daclatasvir-d6 for global protein turnover analysis are not prevalent, the principles of stable isotope labeling are broadly applicable. In such conceptual studies, cells or organisms are cultured in media containing a "heavy" labeled precursor. nih.govbiorxiv.org In the context of a deuterated compound like Daclatasvir-d6, while it is not a direct label for proteins, its use as an internal standard is critical for accurately quantifying the levels of its unlabeled counterpart, Daclatasvir (B1663022), which may be used to perturb protein turnover pathways. caymanchem.comveeprho.com By accurately measuring the concentration of the perturbing agent, researchers can more precisely correlate its presence with observed changes in the synthesis and degradation rates of specific proteins, which are monitored using techniques like SILAC. biorxiv.org

The general workflow for a stable isotope labeling experiment to measure protein turnover is as follows:

Introduction of a stable isotope-labeled amino acid or other precursor into the cell culture medium. nih.govbiorxiv.org

Cells incorporate the heavy isotope into newly synthesized proteins. nih.gov

Over time, the proteome is extracted and analyzed by mass spectrometry.

The ratio of heavy to light isotopes in peptides is measured to determine the rate of protein synthesis and subsequent turnover. biorxiv.org

Elucidation of Protein-Protein Interactions in Complex Biological Systems

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular function and disease mechanisms. nih.govuit.no Daclatasvir targets the viral protein NS5A, which is known to interact with numerous host and viral proteins to form the HCV replication complex. wikipedia.orgdrugbank.comnih.gov The study of these interactions is crucial for understanding how the virus replicates and how inhibitors like Daclatasvir disrupt this process.

Daclatasvir has been shown to alter the quaternary structure of the viral replicase by affecting protein-protein interactions involving NS4B. nih.gov Specifically, treatment with Daclatasvir can induce a conformational change in the viral replicase. nih.gov

Isotope-labeled compounds can be instrumental in studying these interactions. While Daclatasvir-d6 is primarily an internal standard, its application in quantitative mass spectrometry-based proteomics allows for the precise measurement of changes in protein complex composition upon treatment with unlabeled Daclatasvir. veeprho.comclearsynth.com For instance, affinity purification-mass spectrometry (AP-MS) could be employed. In a hypothetical experiment:

Cells expressing a tagged version of NS5A are treated with Daclatasvir.

The NS5A protein and its interacting partners are "pulled down" using an antibody against the tag.

The proteins in the complex are identified and quantified by mass spectrometry.

Daclatasvir-d6 would be used as an internal standard to ensure that the quantification of any co-purified proteins is accurate and reflects true biological changes rather than experimental variability. veeprho.com

This approach can reveal how Daclatasvir modulates the interaction of NS5A with other proteins, providing insights into its mechanism of action at the level of protein networks. nih.gov

Conceptual Applications in Environmental Process Research

The fate and transport of pharmaceuticals in the environment is a growing area of concern. Stable isotope-labeled compounds like Daclatasvir-d6 are invaluable tools for what are known as isotope dilution studies. In these studies, a known amount of the labeled compound is spiked into an environmental sample (e.g., water, soil). This serves as an internal standard to accurately quantify the concentration of the unlabeled pharmaceutical, even at very low levels. The distinct mass of the deuterated compound allows it to be differentiated from the unlabeled parent compound by mass spectrometry, correcting for any loss of the analyte during sample preparation and analysis. This leads to more accurate and reliable measurements of environmental contamination.

Furthermore, labeled compounds can be used in laboratory-based studies to trace the degradation pathways of pharmaceuticals. By exposing Daclatasvir-d6 to various environmental conditions (e.g., different types of soil, water with microbial populations, or simulated sunlight), researchers can track the formation of degradation products. The deuterium (B1214612) label acts as a flag, making it easier to identify metabolites and understand the chemical and biological transformations the drug undergoes in the environment. This information is crucial for assessing the environmental risk of pharmaceuticals and their breakdown products.

Integration into Drug Discovery Pipelines for Target Identification and Validation

The process of bringing a new drug to market is lengthy and complex, with target identification and validation being critical early steps. wjbphs.comtechnologynetworks.comnih.gov Target identification involves finding a biological molecule, typically a protein, that plays a key role in a disease. wjbphs.comnih.gov Target validation is the process of demonstrating that modulating this target is likely to have a therapeutic effect. wjbphs.comtechnologynetworks.com

Daclatasvir-d6, as a labeled version of a known drug, plays a significant role in this pipeline, primarily as an analytical tool. medchemexpress.comclearsynth.com Its main application is in quantitative bioanalysis, where it is used as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. veeprho.comniscpr.res.in This allows for the precise and accurate measurement of Daclatasvir concentrations in various biological matrices during preclinical and clinical studies.

Accurate quantification is essential for:

Pharmacokinetic (PK) studies: Determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). veeprho.com Deuterated internal standards are crucial for obtaining reliable PK data. medchemexpress.com

Pharmacodynamic (PD) studies: Relating drug concentration to its therapeutic effect.

Target engagement studies: Confirming that the drug is binding to its intended target in a complex biological system.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches for Isotope-Labeled Compounds

The use of stable isotope-labeled compounds, such as Daclatasvir-d6 (B1161876), is fundamental in modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and bioavailability studies. veeprho.comnih.govtandfonline.com While current methods are robust, the future lies in developing even more sensitive, efficient, and comprehensive analytical techniques.

Future research is anticipated to focus on the refinement of microdosing studies, where a sub-therapeutic dose of a stable isotope-labeled drug like [¹³C₂,¹⁵N₄]-daclatasvir is administered intravenously alongside an oral therapeutic dose of the unlabeled drug. tandfonline.commdpi.com This approach allows for the precise determination of absolute bioavailability. Innovations in this area could involve the development of LC-MS/MS methods with even lower limits of quantification (LLOQ), enabling the use of smaller microdoses and reducing any potential for biological effects from the tracer. tandfonline.com

Furthermore, there is a growing interest in developing analytical methods that can simultaneously quantify a panel of antiviral drugs and their metabolites from a single, small-volume biological sample. nih.govresearchgate.net For Daclatasvir-d6, this could mean its inclusion as an internal standard in multiplexed assays designed to monitor combination therapies, providing a more holistic view of drug interactions and patient response.

Another avenue of exploration is the investigation of potential isotopic effects on chromatographic separation and mass spectrometric ionization. nih.gov While deuterium (B1214612) labeling is generally considered not to significantly alter the physicochemical properties of a molecule, subtle differences can occur. Research into advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) and multidimensional chromatography, could offer improved resolution and efficiency in separating isotope-labeled compounds from their unlabeled counterparts and potential metabolites. e-bookshelf.de

| Analytical Method | Application for Isotope-Labeled Compounds | Potential Advancements |

| LC-MS/MS | Quantification in pharmacokinetic and bioavailability studies. nih.govtandfonline.comresearchgate.net | Lower LLOQ for microdosing studies, multiplexed assays for combination therapies. tandfonline.com |

| Supercritical Fluid Chromatography (SFC) | Chiral separations and analysis of complex mixtures. e-bookshelf.de | Improved resolution of isotopic analogs and metabolites. |

| Multidimensional Chromatography | Enhanced separation of complex biological samples. | More comprehensive profiling of drug metabolism and interactions. |

High-Throughput Screening and Computational Modeling for Daclatasvir (B1663022) Analogs

The discovery of Daclatasvir itself was a triumph of phenotypic high-throughput screening (HTS). medchemexpress.comacs.orgeuropa.eu This approach, which identifies compounds that produce a desired biological effect without a priori knowledge of the target, remains a powerful tool. Future HTS campaigns could be designed to screen for novel analogs of Daclatasvir with improved properties, such as enhanced potency against resistant viral strains or a broader spectrum of activity against other viruses. The development of highly sensitive, miniaturized cell-based infection assays is crucial for enabling the screening of large chemical libraries in a cost-effective and efficient manner. veeprho.com

Computational modeling has been instrumental in understanding the structure-activity relationships (SAR) of Daclatasvir and its analogs. nih.govnih.govbangladeshhealthwatch.org By creating 3D models of the NS5A protein, researchers have been able to predict how different chemical modifications to the Daclatasvir scaffold might affect its binding affinity and efficacy. veeprho.comnih.govnih.gov Future computational efforts will likely focus on:

Dynamic Modeling: Simulating the dynamic interactions between Daclatasvir analogs and the flexible NS5A protein to better predict binding kinetics and residence time. nih.gov

Resistance Prediction: Modeling the impact of known resistance mutations on the binding of new analogs to guide the design of next-generation inhibitors with a higher barrier to resistance. veeprho.com

In Silico Screening: Utilizing computational docking and virtual screening to prioritize a smaller, more promising set of Daclatasvir analogs for chemical synthesis and biological testing, thereby accelerating the drug discovery process. bangladeshhealthwatch.org

| Technique | Application in Daclatasvir Analog Research | Future Directions |

| High-Throughput Screening (HTS) | Discovery of initial leads and optimization. medchemexpress.comveeprho.com | Screening for activity against resistant strains and other viruses. |

| Computational Modeling | Understanding SAR and predicting binding modes. nih.govnih.gov | Dynamic modeling of protein-ligand interactions and in silico screening of virtual libraries. nih.govbangladeshhealthwatch.org |

Mechanistic Elucidation of Daclatasvir-d6 Isomer-Specific Research

Daclatasvir is a chiral molecule, meaning it exists as different stereoisomers. usbio.netunipv.it The specific stereochemistry is crucial for its potent antiviral activity. Consequently, Daclatasvir-d6 also exists in various isomeric forms. usbio.netunipv.it While Daclatasvir-d6 is primarily used as a stable isotope-labeled internal standard, where the assumption is that it behaves identically to the unlabeled drug, there is a potential for isomer-specific differences in its mechanism of action or metabolic fate due to the kinetic isotope effect.

Future research could delve into the mechanistic elucidation of these d6 isomers. This would involve the development of sophisticated chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), to isolate the individual stereoisomers of Daclatasvir-d6. e-bookshelf.deresearchgate.netwvu.edunih.gov Once isolated, these isomers could be studied to determine if the position of the deuterium atoms influences:

Binding Affinity and Kinetics: Does the deuteration of a specific chiral center affect how tightly and for how long the molecule binds to the NS5A protein?

Metabolic Stability: Is one d6 isomer more or less susceptible to metabolism by cytochrome P450 enzymes compared to others or the unlabeled compound?

Off-Target Effects: Do different d6 isomers exhibit varying degrees of inhibition of other proteins, such as OATPs?

Such studies would not only provide a deeper understanding of the subtle effects of isotope labeling but could also inform the design of future deuterated drugs with optimized pharmacokinetic and pharmacodynamic profiles. nih.govacs.org

Exploration of Daclatasvir-d6 as a Probe for Specific Biological Pathways Beyond its Primary Target

It is well-established that Daclatasvir, in addition to inhibiting the HCV NS5A protein, is also an inhibitor of organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. medchemexpress.comeuropa.eumedchemexpress.commedchemexpress.comcaymanchem.comnih.gov These transporters are crucial for the uptake of a wide range of endogenous compounds and drugs into the liver. The inhibitory activity of Daclatasvir on OATPs has been documented for both the parent compound and its deuterated forms, including Daclatasvir-d6. medchemexpress.commedchemexpress.com

This off-target activity presents an opportunity to use Daclatasvir-d6 as a chemical probe to investigate the role of OATP1B1 and OATP1B3 in various biological processes and disease states. As a stable isotope-labeled compound, Daclatasvir-d6 can be easily distinguished from its unlabeled counterpart and other molecules in complex biological systems using mass spectrometry.

Future research could employ Daclatasvir-d6 to:

Investigate Drug-Drug Interactions: By using Daclatasvir-d6 as a specific inhibitor, researchers can study the extent to which OATP-mediated transport contributes to the pharmacokinetics of other co-administered drugs. nih.gov

Elucidate Transporter Function: Daclatasvir-d6 could be used in in vitro and in vivo models to modulate OATP activity and explore the downstream effects on cellular signaling and metabolic pathways.

Develop PET Tracers: With further modification to include a positron-emitting isotope, a derivative of Daclatasvir could potentially be developed as a positron emission tomography (PET) tracer for imaging OATP expression and function in vivo, which could be valuable in oncology and other fields where OATP expression is altered.

Q & A

Basic: What analytical methods are validated for characterizing Daclatasvir-d6 (hydrochloride) in pharmacopeial testing?

Answer: